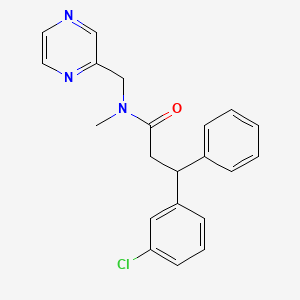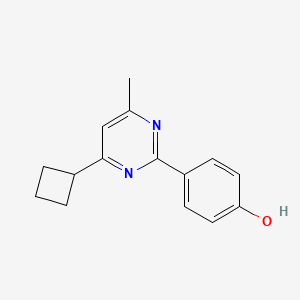![molecular formula C17H21N3O2 B6042064 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B6042064.png)
2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine is not fully understood. However, it has been proposed that its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells. Additionally, it has been shown to reduce inflammation in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine in lab experiments is its broad spectrum of activity against various bacteria and cancer cells. Another advantage is its potential use as a fluorescent probe for the detection of metal ions in biological systems. However, a limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine. One direction is the development of new drugs based on this compound for the treatment of bacterial infections, cancer, and inflammation. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Synthesis Methods
The synthesis of 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine involves the reaction of benzylamine, 3-methyl-1H-pyrazole-1-carboxylic acid, and morpholine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure 2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine.
Scientific Research Applications
2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine has been studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-2-(3-methylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-7-8-20(18-14)13-17(21)19-9-10-22-16(12-19)11-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSIILLPCQSCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B6041999.png)
![3-[5-(4-tert-butylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6042007.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6042015.png)
![N-[5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6042018.png)

![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}cyclohexanecarboxamide](/img/structure/B6042041.png)
![1-[(2-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6042044.png)

![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6042062.png)
![N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6042078.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,5-dimethyl-2-thiophenecarboxamide](/img/structure/B6042099.png)
![3-[2-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-1-methyl-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B6042107.png)